molecular formula C7H9BrN2 B1280263 4-Bromo-N1-methylbenzene-1,2-diamine CAS No. 69038-76-2

4-Bromo-N1-methylbenzene-1,2-diamine

Cat. No.: B1280263
CAS No.: 69038-76-2
M. Wt: 201.06 g/mol
InChI Key: JGXCXQPNYWBAGW-UHFFFAOYSA-N
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Mechanism of Action

Pharmacokinetics

The compound’s molecular weight (20106) and predicted density (1578 g/cm3) suggest that it may have reasonable bioavailability .

Action Environment

The action, efficacy, and stability of 4-Bromo-N1-methylbenzene-1,2-diamine can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability . Furthermore, factors such as pH and the presence of other substances can potentially affect the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

4-Bromo-N1-methylbenzene-1,2-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. For instance, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. The compound is relatively stable under standard storage conditions, such as room temperature and inert atmosphere . It can degrade over time when exposed to light or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as oxidative stress, cellular damage, and apoptosis. These adverse effects are dose-dependent and can be observed in various tissues and organs.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates and metabolites . These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall impact on cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or interactions with targeting signals . This subcellular localization can influence the compound’s effects on cellular processes, such as energy metabolism, gene expression, and signal transduction.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N1-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives .

Properties

IUPAC Name

4-bromo-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXCXQPNYWBAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289564
Record name 4-Bromo-N1-methyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69038-76-2
Record name 4-Bromo-N1-methyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69038-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N1-methyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 4-bromo-N-methyl-2-nitroaniline (5328 mg, 22.04 mmol) in EtOH (100 ml) was treated with SnCl2.2H2O (25.61 g, 110.2 mmol) and the resulting mixture heated at 70° C. under an atmosphere of Nitrogen for 5 h. The reaction mixture was then cooled to rt and treated with ice-water (50 ml) followed by aqueous NaOH (4 N) until pH>8. This basic mixture was then extracted with EtOAc (3×150 ml) and the combined extracts washed with brine (3×100 ml), dried over MgSO4 and concentrated in vacuo to afford the title compound. 1H NMR (400 MHz, DMSO-d6) δ ppm=2.68 (s, 3 H), 4.74 (brs, 3 H), 6.27 (d, 1 H, J=8.4 Hz), 6.61 (dd, 1 H, J=2.0 & 8.4 Hz) and 6.66 (d, 1 H, J=2.0 Hz). MS(ES+): m/z 201.10 and 203.12[MH+].
Quantity
5328 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25.61 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-N-methyl-2-nitroaniline (6 g, 25.97 mmol) in ethanol (100 ml) was added SnCl2.2H2O (29 g, 128.52 mmol). The resulting solution was stirred for 3 h at 70° C., adjusted to pH 8 with potassium hydroxide (4M), extracted with ethyl acetate (2×200 ml), and the organic layers combined and concentrated under vacuum to afford 4-bromo-N1-methylbenzene-1,2-diamine as a white solid (5 g, 96%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 4-bromo-N-methyl-2-nitroaniline (5328 mg, 22.04 mmol) in EtOH (100 ml) was treated with SnCl2-2H2O (25.61 g, 110.2 mmol) and the resulting mixture heated at 70° C. under an atmosphere of Nitrogen for 5 h. The reaction mixture was then cooled to rt and treated with ice-water (50 ml) followed by aqueous NaOH (4 N) until pH>8. This basic mixture was then extracted with EtOAc (3×150 ml) and the combined extracts washed with brine (3×100 ml), dried over MgSO4 and concentrated in vacuo to afford the title compound. 1H NMR (400 MHz, DMSO-d6) δ ppm=2.68 (s, 3 H), 4.74 (brs, 3 H), 6.27 (d, 1 H, J=8.4 Hz), 6.61 (dd, 1 H, J=2.0 & 8.4 Hz) and 6.66 (d, 1 H, J=2.0 Hz). MS(ES+): m/z 201.10 and 203.12[MH+].
Quantity
5328 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
SnCl2-2H2O
Quantity
25.61 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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